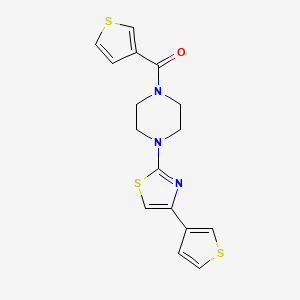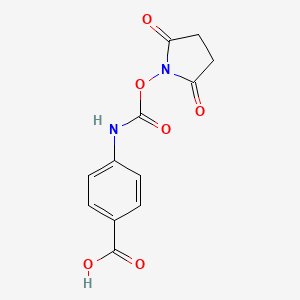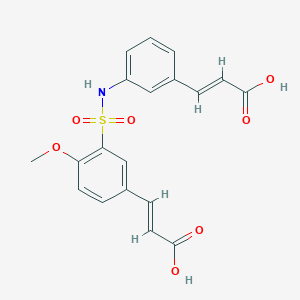
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is a complex organic compound characterized by its unique structure, which includes a carboxyvinyl group, a methoxyphenylsulfonamido group, and an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxybenzenesulfonamide with a suitable carboxyvinyl derivative under basic conditions to form the intermediate compound. This intermediate is then subjected to a Heck reaction with an appropriate aryl halide to introduce the acrylic acid moiety. The reaction conditions often involve the use of palladium catalysts and phosphine ligands to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific enzymes or receptors. Additionally, its sulfonamido group is known for its bioactivity, which could be exploited in the development of new therapeutic agents.
Industry
Industrially, this compound can be used in the production of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific properties, such as enhanced durability or chemical resistance.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxyvinyl and sulfonamido groups are key to its binding affinity, allowing it to modulate the activity of these targets. This modulation can result in various biological effects, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-hydroxyphenylsulfonamido)phenyl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(E)-3-(3-(5-((E)-2-carboxyvinyl)-2-chlorophenylsulfonamido)phenyl)acrylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The uniqueness of (E)-3-(3-(5-((E)-2-carboxyvinyl)-2-methoxyphenylsulfonamido)phenyl)acrylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both carboxyvinyl and methoxyphenylsulfonamido groups allows for versatile reactivity and potential bioactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-3-[3-[[5-[(E)-2-carboxyethenyl]-2-methoxyphenyl]sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO7S/c1-27-16-8-5-14(7-10-19(23)24)12-17(16)28(25,26)20-15-4-2-3-13(11-15)6-9-18(21)22/h2-12,20H,1H3,(H,21,22)(H,23,24)/b9-6+,10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCZTRLBPDORG-KZZDLZNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
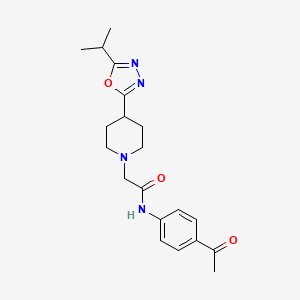
![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2358043.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2358044.png)
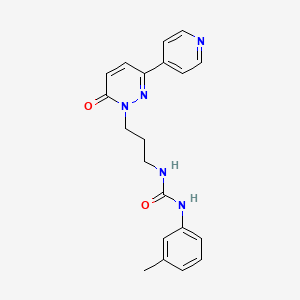

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)
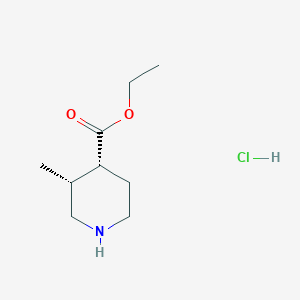
![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)
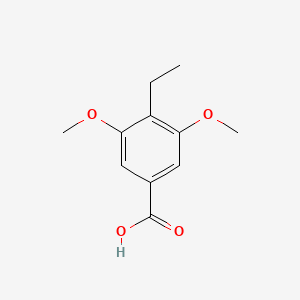

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)
